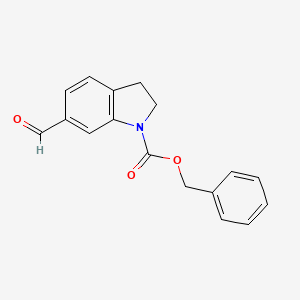

苯甲酸-6-甲酰基吲哚啉-1-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 6-formylindoline-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of indoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. The benzyl 6-formylindoline-1-carboxylate has a formyl group and a carboxylate group attached to the indoline ring, which makes it a versatile compound with various potential applications.

科学研究应用

神经活性化合物的合成

苯甲酸-6-甲酰基吲哚啉-1-甲酯衍生物已用于神经活性化合物的合成。例如,用二苯甲酮天线功能化的 1-酰基-7-硝基吲哚啉,已显示出快速光释放神经活性氨基酸(如 L-谷氨酸)的有效性,这对于激活生物实验中的神经元谷氨酸离子通道至关重要。这表明它们在开发神经科学研究工具方面的潜力,促进了对神经激活和信号传导机制的研究 (帕帕乔治乌、奥格登和科里,2004 年)。

环化技术的发展

该化合物及其类似物在推进有机合成环化技术方面发挥了关键作用。由苯甲胺衍生的异丙基氨基甲酸酯在用五氧化二磷处理后,通过毕赤勒-纳皮尔斯基型环化得到异吲哚啉酮。这一过程突出了涉及氨基甲酰阳离子的新机制,证明了该化合物在促进合成化学中平稳转化方面的多功能性 (足立、小野塚、吉田、井手、佐川和中田,2014 年)。

抑制微管蛋白聚合

在寻找新型细胞抑制剂时,与苯甲酸-6-甲酰基吲哚啉-1-甲酯密切相关的甲氧基取代的 3-甲酰-2-苯基吲哚已被探索其抑制微管蛋白聚合的能力。这一作用对于开发抗癌疗法至关重要,因为微管装配的破坏会导致癌细胞生长受到抑制。对这些化合物的研究提供了对微管蛋白聚合抑制的结构要求的见解,为开发新的抗癌药物提供了一条途径 (加斯特帕、戈德布伦纳、马尔科和冯·安格勒,1998 年)。

环保合成方法

开发环境友好的合成方法的努力导致了苯甲酸-6-甲酰基吲哚啉-1-甲酯衍生物在绿色化学中的应用。例如,已开发出在水中进行 2-甲酰苯甲酸、氨和 4-羟基香豆素或吲哚的高效且环保的三组分反应。这种方法突出了该化合物在促进异吲哚啉酮衍生物合成中的作用,强调了可持续实践在化学合成中的重要性 (沈、孙和林,2013 年)。

作用机制

Target of Action

Benzyl 6-formylindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives, in general, have been shown to exhibit various biologically vital properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil properties can substantially influence plant production of carbon surplus and discharge as root exudates . .

属性

IUPAC Name |

benzyl 6-formyl-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-11-14-6-7-15-8-9-18(16(15)10-14)17(20)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMWHFBBWWSQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)C=O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)

![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)